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Patient Overall Response Median Duration of Median Progression-Free

Population Rate (ORR) Response (DoR) Survival (PFS)

ALK TKI-naive 64.1% (25/39) [1] [2] 15.0 months (95% ClI, 15.9 months (95% ClI, 9.26—
9.06-25.8) [1] [2] 23.3) [1] [2]

Crizotinib- 33.3% (7/21) [1] [2] 6.60 months (95% CI, 6.73 months (95% ClI, 4.73—

pretreated 3.77-13.3) [1] [2] 8.54) [1] [2]

Experimental Methodology

The data above was generated in a multicenter, open-label, first-in-human Phase 1 study (NCT02695550)
[3]1[2].

e Study Design: The trial included a dose-escalation phase followed by a dose-expansion phase. In
the dose-escalation phase, Conteltinib was administered orally at doses ranging from 50 to 800 mg
once daily (QD) using a modified Fibonacci scheme. Dose expansion was initiated when responses
were observed [3] [2].

¢ Patient Population: The study enrolled 64 adult patients (aged 18-75) with advanced ALK-positive
non-small cell lung cancer (NSCLC), confirmed by methods such as FISH, IHC, PCR, or NGS.
Participants were divided into two key groups: those who were ALK TKI-naive and those who had
prior crizotinib treatment [3] [2].
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e Key Endpoints: The primary endpoints were safety, including the maximum tolerated dose (MTD)
and dose-limiting toxicities (DLTs). Efficacy endpoints, including ORR, DoR, and PFS, were
secondary and assessed according to standard oncological response criteria [1] [3].

¢ Dosing: Based on the study results, the recommended Phase 2 dose was established as 600 mg QD
for ALK TKI-naive patients and 300 mg twice daily (BID) for crizotinib-pretreated patients [1] [2].

Mechanism of Action and Signaling Pathways

Conteltinib is a potent, ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its

mechanism involves targeting key signaling pathways that drive cancer cell growth and survival.
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Diagram: Conteltinib's primary mechanism is inhibiting the ALK fusion protein, a key oncogenic driver. It

also shows secondary inhibition of FAK/Pyk2, which may contribute to its anti-tumor activity [3] [2] [4].

Comparative Context for Researchers
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For drug development professionals, placing Conteltinib's performance in context is crucial:

o Efficacy in Naive Patients: The 15.9-month median PFS in ALK TKI-naive patients positions
Conteltinib as an active second-generation ALK inhibitor. This can be benchmarked against earlier
data for crizotinib, which showed a median PFS of 8-10 months [2].

e Overcoming Resistance: The observed ORR of 33.3% and DoR of 6.6 months in crizotinib-
pretreated patients demonstrate Conteltinib's ability to overcome resistance to a first-generation TKI,
likely due to its 10-fold greater potency than crizotinib and activity against multiple crizotinib-
resistant ALK mutations (e.g., L1196M, G1202R) [3] [2].

e Dual-Targeting Profile: Conteltinib's unique feature is the simultaneous inhibition of ALK and FAK.
FAK is implicated in tumor cell migration, proliferation, and the tumor microenvironment [5] [4]. This
dual action may provide a broader anti-tumor effect, a hypothesis that warrants further clinical
investigation.

How to Access Complete Data

For a comprehensive comparative analysis, I recommend these steps:

e Consult ClinicalTrials.gov: Search for the trial identifier NCT02695550 for the latest status and
potential results updates.

¢ Review Subsequent Publications: Look for Phase 2 or Phase 3 trial results for Conteltinib, which
would provide more robust, head-to-head comparative data against other second-generation ALK
inhibitors like alectinib or brigatinib.

¢ Analyze Conference Abstracts: Major oncology conferences often present cutting-edge data that
may include updated survival analyses or subgroup analyses.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Conteltinib Efficacy and Response Duration Data]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-

duration-of-response]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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